[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone
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Overview
Description
4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, an aniline group, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with 4-chloroaniline.
Formation of Phenylmethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aniline group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are carried out in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted aniline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacterial strains.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone varies depending on its application:
Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or interfere with essential enzymes, leading to bacterial cell death.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and molecular targets, such as caspases and p53.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(4-bromoanilino)-1,3-thiazol-5-ylmethanone
- 4-Amino-2-(4-fluoroanilino)-1,3-thiazol-5-ylmethanone
- 4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone
Uniqueness
Compared to similar compounds, 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions.
Properties
IUPAC Name |
[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-11-6-8-12(9-7-11)19-16-20-15(18)14(22-16)13(21)10-4-2-1-3-5-10/h1-9H,18H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUAJHRRAYJVBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363314 |
Source
|
Record name | 7N-737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196877-94-8 |
Source
|
Record name | 7N-737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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